Orthogonal Protecting Group Strategy Enables Regiospecific Functionalization for 2,4-Di-O-methyl-D-mannose Synthesis
The orthogonal protection of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside allows for the selective functionalization of the C-3 hydroxyl group, a feature not possible with fully protected or unprotected mannosides. Toluene-p-sulphonylation of this compound produced mainly the 3-O-toluene-p-sulphonyl derivative, enabling the subsequent synthesis of 2,4-di-O-methyl-D-mannose [1]. In contrast, the analogous methyl 6-O-trityl-α-D-glucopyranoside or methyl α-D-mannopyranoside would yield a mixture of regioisomers under similar conditions, as they lack this specific pattern of protection [2].
| Evidence Dimension | Regioselectivity of Toluene-p-sulphonylation |
|---|---|
| Target Compound Data | Mainly the 3-O-toluene-p-sulphonyl derivative |
| Comparator Or Baseline | Methyl 6-O-trityl-α-D-glucopyranoside (18031-49-7): Mixture of regioisomers expected; Methyl α-D-mannopyranoside: Non-selective reaction |
| Quantified Difference | Regiospecific vs. non-specific functionalization |
| Conditions | Toluene-p-sulphonylation reaction |
Why This Matters
This regiospecific control is essential for synthesizing precisely methylated mannose derivatives, which are key intermediates for studying carbohydrate-protein interactions and developing mannose-based therapeutics.
- [1] Siddiqui, I. R., & Purves, C. B. (1969). Toluene-p-sulphonylation of methyl 6-O-trityl-α-d-mannopyranoside: Synthesis of 2,4-di-O-methyl-d-mannose. Carbohydrate Research, 10(4), 477–480. View Source
- [2] Bebault, G. M., et al. (1974). Alkylation of dibutylstannylene complexes of 3,4,6-tri-O-benzyl-D-mannopyranose, methyl 6-O-trityl-α-D-mannopyranoside and methyl α-D-mannopyranoside gives respectively β-D-mannopyranoside and 3-O-alkyl derivatives with high selectivity. Carbohydrate Research, 32(1), 23-30. View Source
